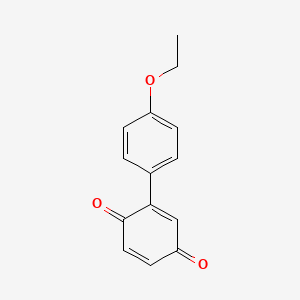

p-Benzoquinone, (p-ethoxyphenyl)-

Description

p-Benzoquinone, (p-ethoxyphenyl)-, is a quinone derivative characterized by a para-substituted ethoxyphenyl group attached to the benzoquinone core. Quinones are redox-active molecules integral to biological electron transport systems and industrial applications. The ethoxyphenyl substituent introduces steric and electronic modifications that distinguish this compound from simpler quinones like p-benzoquinone (CAS 106-51-4). Its synthesis typically involves nucleophilic substitution or oxidative coupling reactions, leveraging the reactivity of the quinone core .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)16/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAFVPYNCBNXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211833 | |

| Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-62-6 | |

| Record name | (p-Ethoxyphenyl)-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC727414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Quinone, p-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-ETHOXYPHENYL)-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5G8740Y8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

CAN-Mediated Oxidative Deprotection

Ceric ammonium nitrate (CAN) in acetonitrile/water (4:1) at 25°C selectively cleaves the N-(p-ethoxyphenyl) group from β-lactams. Table 1 summarizes yields across 14 derivatives:

| Precursor | Product | CAN (equiv) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 8a | 9a | 2.8 | 85 | 98 |

| 8e | 9e | 3.0 | 82 | 95 |

| 8m | 9m | 2.8 | 78 | 97 |

Reaction completion requires 2.8–3.0 CAN equivalents, with excess oxidant ensuring full conversion of the p-ethoxyphenyl group to p-benzoquinone. Ethanol forms as the sole organic byproduct through O-deethylation, contrasting with methanol generation in analogous p-methoxyphenyl systems.

Mechanistic Pathway

The proposed mechanism (Scheme 1) involves:

- Single-electron oxidation of the p-ethoxyphenyl ring by CAN, forming a radical cation.

- Deprotonation and subsequent oxidation to a diradical intermediate.

- Aryl-oxygen bond cleavage, releasing ethanol and generating p-benzoquinone.

Kinetic studies indicate rate-determining oxidation at the ethoxy group, with CAN acting as both oxidant and proton scavenger.

Traditional p-Benzoquinone Synthesis Methods

Hydroquinone Oxidation

Industrial-scale production employs stoichiometric oxidants:

- K₂Cr₂O₇/H₂SO₄ : 0.5 g hydroquinone in 5 mL H₂O reacts with K₂Cr₂O₇ (1 g) and H₂SO₄ (1 mL) at <20°C, yielding 60–70% p-benzoquinone. Limitations include chromium waste and strict temperature control.

- H₂O₂/Iodine Catalysis : 35% H₂O₂ with 0.5–5 wt% NaI in isopropyl alcohol/water (50°C, 3 h) achieves 89% yield with minimal byproducts.

Aniline Oxidation

Manganese dioxide-mediated aniline oxidation remains prevalent in regions with lax environmental regulations. However, this method generates toxic nitrobenzene derivatives, limiting pharmaceutical applicability.

Comparative Method Analysis

Table 2 evaluates key parameters across methods:

The CAN method excels in selectivity and safety but requires specialized β-lactam precursors. Industrial methods prioritize feedstock availability over waste generation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Benzoquinone can undergo oxidation reactions to form hydroquinone.

Reduction: p-Benzoquinone can be reduced to hydroquinone using reducing agents like sodium borohydride.

Substitution: The ethoxy group in p-ethoxyphenyl-p-benzoquinone can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, superoxide anion radicals.

Reducing Agents: Sodium borohydride.

Catalysts: Copper-doped titanium silicalite-1, organoselenium compounds.

Major Products:

Hydroquinone: Formed through the reduction of p-benzoquinone.

Substituted Quinones: Formed through substitution reactions involving the ethoxy group.

Scientific Research Applications

Organic Synthesis

Precursor for Pharmaceuticals:

p-Benzoquinone serves as a crucial precursor in synthesizing various pharmaceutical compounds. Its ability to participate in oxidation and reduction reactions allows it to introduce functional groups necessary for the desired biological activity of the final products. For instance, it is utilized in synthesizing anti-cancer agents and other active pharmaceutical ingredients (APIs) due to its reactivity and versatility .

Polymerization Inhibitor:

In polymer chemistry, p-Benzoquinone acts as a polymerization inhibitor. It is particularly effective in preventing premature polymerization in vinyl monomers and unsaturated polyester resins during storage and processing. By scavenging free radicals, it helps maintain the integrity of monomers, ensuring consistent quality in polymer production .

Material Science

Curing Agent:

The compound is employed as a curing agent for coatings and polymers. When mixed with specific resins, p-Benzoquinone initiates curing reactions that enhance the durability and chemical resistance of coatings used in automotive applications and protective surfaces. This application is vital for producing high-performance adhesives and coatings that withstand harsh environmental conditions .

Stabilizer in Adhesives:

In addition to its role as a curing agent, p-Benzoquinone is used as a stabilizer in adhesives. It helps prevent degradation during storage by inhibiting unwanted polymerization reactions that could compromise adhesive performance .

Environmental Impact and Safety

While p-Benzoquinone has numerous industrial applications, its environmental impact must be considered. The compound has shown toxicity to aquatic life, which raises concerns regarding its use and disposal . Regulatory assessments highlight the need for careful management to mitigate potential ecological risks associated with its release into the environment.

Case Study 1: Pharmaceutical Synthesis

In a study published in PubMed, researchers investigated the metabolic pathways of N-(4-ethoxyphenyl)p-benzoquinone in isolated rat hepatocytes. The study found that this compound formed glutathione conjugates, indicating its reactivity and potential toxicity at higher concentrations. This research underscores the importance of understanding the metabolic fate of p-benzonquinones in drug development processes .

Case Study 2: Polymer Chemistry

A comprehensive evaluation of polymerization inhibitors highlighted p-Benzoquinone's effectiveness in stabilizing vinyl monomers during production. By preventing premature polymerization, it ensures high-quality outcomes in resin manufacturing processes . This application has been critical for industries relying on consistent performance from polymer products.

Mechanism of Action

Molecular Targets and Pathways: p-Benzoquinone exerts its effects primarily through redox reactions. It can accept electrons from various substrates, leading to the formation of reactive oxygen species such as superoxide anion radicals. These reactive species can cause oxidative damage to cellular components, including DNA, proteins, and lipids. In biological systems, p-benzoquinone can inhibit enzymes by forming covalent bonds with nucleophilic amino acid residues in the active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

For example:

- p-Benzoquinone: Lacks substituents, making it highly electrophilic and reactive in redox reactions .

- 2,6-Dichloro-1,4-benzoquinone: Chlorine atoms increase electrophilicity, enhancing oxidative capacity .

- 2-tert-Butyl-1,4-benzoquinone: The bulky tert-butyl group hinders intercalation in layered materials like MoS₂, unlike the planar ethoxyphenyl group, which may facilitate such applications .

Table 1: Substituent Effects on Redox Potential and Applications

Toxicity and DNA Damage

p-Benzoquinone derivatives exhibit varying genotoxic potentials. In mouse lymphoma cells, unsubstituted p-benzoquinone induces DNA strand breaks with an ED₅₀ of ~2.5 μM, significantly lower than 1,2,4-benzenetriol (ED₅₀ = 55 μM) . The ethoxyphenyl group may alter toxicity by modulating cellular uptake or metabolic activation. For instance:

- Hydroquinone: Requires peroxidase-mediated conversion to p-benzoquinone for toxicity, whereas preformed p-benzoquinone bypasses this step .

- Dysidin (sesquiterpene quinone): Unlike p-benzoquinone, it inhibits PTP1B without covalent cysteine modification, highlighting how substituents dictate mechanism .

Material Science

In intercalation compounds with MoS₂ and WS₂, p-benzoquinone achieves a packing density of ~0.213, outperforming phenazine (~0.121) due to its smaller size. The ethoxyphenyl group’s planar structure could further optimize interlayer spacing for battery or catalyst applications .

Pharmaceutical Potential

Quinones with ethoxyphenyl groups are explored for anticancer activity. For example, dysidin’s unique inhibition mechanism (non-covalent) contrasts with p-benzoquinone’s cysteine-targeting toxicity, suggesting substituent-driven selectivity .

Biological Activity

p-Benzoquinone, (p-ethoxyphenyl)-, also known as N-(4-ethoxyphenyl)p-benzoquinone imine (NEPBQI), is a compound derived from the oxidation of p-ethoxyphenyl compounds. This compound exhibits a range of biological activities, including cytotoxic effects, interactions with cellular components, and potential therapeutic applications. Understanding its biological activity is crucial for exploring its potential in pharmacology and toxicology.

The biological activity of p-Benzoquinone is primarily attributed to its ability to interact with various cellular components, leading to both protective and toxic effects. Key mechanisms include:

- Protein Arylation : NEPBQI reacts with glutathione (GSH) and proteins in hepatocytes, resulting in the formation of glutathione conjugates. This interaction is correlated with a decrease in free protein thiols, indicating protein arylation as a significant pathway for its cytotoxic effects .

- Cytotoxicity : At concentrations above 400 µM, NEPBQI induces extensive bleb formation and loss of cell membrane integrity in isolated rat hepatocytes, leading to cell death. This cytotoxicity is linked to the compound's ability to modify cellular proteins rather than through redox cycling .

Biological Effects

The compound has demonstrated various biological effects across different studies:

- Antiproliferative Activity : In vitro studies have shown that NEPBQI exhibits significant antiproliferative effects on cancer cell lines. For instance, it has been reported that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cells .

- Oxidative Stress Induction : Quinones, including p-Benzoquinone derivatives, can induce oxidative stress by generating reactive oxygen species (ROS). This mechanism is implicated in various pathological processes such as cancer initiation and progression .

Case Studies

Several studies have investigated the biological activity of p-Benzoquinone and its derivatives:

- Cellular Interaction Studies : Research on NEPBQI has shown that it preferentially interacts with cytochrome P-450 reductase in microsomes and DT-diaphorase in the cytosol, highlighting its metabolic pathways within cells .

- Anticancer Properties : A study focusing on similar quinones indicated their potential as anticancer agents due to their ability to disrupt microtubule dynamics and induce apoptosis in cancer cell lines . The findings suggest that p-Benzoquinone could be explored further for its therapeutic potential.

- Toxicological Assessments : Investigations into the toxicological profile of NEPBQI revealed significant hepatotoxicity at higher concentrations, emphasizing the need for careful consideration in therapeutic applications .

Table 1: Biological Activities of p-Benzoquinone Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.